molecular formula C10H8NNaO3S B7822322 sodium;7-aminonaphthalene-2-sulfonate

sodium;7-aminonaphthalene-2-sulfonate

Cat. No.: B7822322
M. Wt: 245.23 g/mol
InChI Key: BFGOSNKRBCAENG-UHFFFAOYSA-M
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Description

2,2-Diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester is a chemical compound with the molecular formula C22H19FO3 It is known for its unique structure, which includes a diphenylacetic acid moiety and a fluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester typically involves the esterification of 2,2-diphenylacetic acid with 2-(3-fluoroanilino)-2-oxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cathepsin B, which plays a role in various biological processes. By binding to the active site of the enzyme, the compound can modulate its activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester is unique due to the combination of both the diphenylacetic acid and fluoroanilino groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

sodium;7-aminonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGOSNKRBCAENG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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